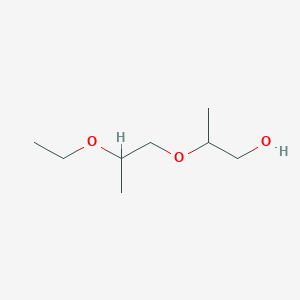
1,2,3,5-Tétrachloro-4-méthylbenzène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,5-Tetrachloro-4-methylbenzene is a chlorinated derivative of methylbenzene (toluene), where four hydrogen atoms on the benzene ring are replaced by chlorine atoms. This compound is not directly discussed in the provided papers, but its structural analogs and related compounds are extensively studied, which can provide insights into its chemical behavior and properties.
Synthesis Analysis
The synthesis of polyhalogenated benzenes typically involves halogenation reactions where halogen atoms are introduced into the benzene ring. For instance, the synthesis of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene was achieved by aromatic nucleophilic substitution of lithium dimesitylphosphide with hexafluorobenzene . Similarly, 1,3,5-tri- and 1,2,4,5-tetrasubstituted tin and mercury derivatives of benzene were synthesized from tribromo- or tetrabromobenzene with trimethylstannyl sodium . These methods could potentially be adapted for the synthesis of 1,2,3,5-tetrachloro-4-methylbenzene by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of polyhalogenated benzenes is characterized by the substitution pattern of the halogen atoms on the benzene ring. For example, the molecular structure of 1,2,4,5-tetrafluorobenzene was determined by gas-phase electron diffraction and ab initio calculations, showing slight deviations from D6h symmetry . X-ray crystallography has been used to determine the structures of various halogenated benzene derivatives, such as the 1:1 complex of 1,2,4,5-tetracyanobenzene and hexamethylbenzene , and the crystal structure of 1,3,5-tris(chloromercurio)benzene . These studies suggest that 1,2,3,5-tetrachloro-4-methylbenzene would also have a planar ring structure with substituents affecting bond angles and lengths.
Chemical Reactions Analysis
The reactivity of polyhalogenated benzenes can be influenced by the presence and position of halogen atoms. For example, the reaction of 1,4-bis(dimesitylphosphino)-2,3,5,6-tetrafluorobenzene with butyllithium and phenyllithium gave more crowded difluorobenzene derivatives . The stable carbene 1,2,3,5-tetramethylimidazol-2-ylidene formed an adduct with 3,5-dimethylborabenzene . These reactions demonstrate the potential for 1,2,3,5-tetrachloro-4-methylbenzene to participate in various organic transformations, including nucleophilic substitutions and adduct formations.
Physical and Chemical Properties Analysis
The physical and chemical properties of polyhalogenated benzenes are largely determined by the nature and number of halogen substituents. For instance, the crystal structure of 1,2,3,5-tetrafluorobenzene revealed a layered monoclinic structure with C–H⋯F–C hydrogen bonding . The phase behavior of 1,2,4,5-tetrachlorobenzene and 1,2,4,5-tetrabromobenzene was studied, showing isomorphic relationships and phase transitions 10. These findings suggest that 1,2,3,5-tetrachloro-4-methylbenzene would exhibit distinct physical properties such as melting and boiling points, solubility, and crystal structure, which could be explored through experimental studies.
Applications De Recherche Scientifique
Agriculture
En agriculture, ce composé peut servir de point de départ chimique pour la synthèse de pesticides. Sa stabilité et sa réactivité dans certaines conditions peuvent être exploitées pour développer des substances qui protègent les cultures des ravageurs et des maladies .
Science des Matériaux
La structure moléculaire robuste du 1,2,3,5-Tétrachloro-4-méthylbenzène est exploitée en science des matériaux. Les chercheurs peuvent le modifier pour créer de nouveaux polymères dotés d'une durabilité accrue et d'une résistance accrue aux facteurs de stress environnementaux .
Sciences de l'environnement
Les scientifiques de l'environnement utilisent le this compound comme composé modèle pour étudier le devenir environnemental des hydrocarbures aromatiques chlorés. Il aide à comprendre leur distribution et leur dégradation dans les écosystèmes, ce qui est crucial pour évaluer les stratégies de pollution et de remédiation .
Chimie analytique
Ce composé est souvent utilisé comme matériau standard ou de référence en chimie analytique. Ses propriétés spectrales distinctes permettent l'étalonnage des instruments et la validation des méthodes analytiques, garantissant l'exactitude et la précision de l'analyse chimique .
Chimie synthétique
Le this compound est un réactif polyvalent en chimie synthétique. Il est utilisé pour introduire des groupes chloro dans les molécules organiques, facilitant la synthèse d'une large gamme de produits chimiques, des colorants aux produits pharmaceutiques .
Biotechnologie
En biotechnologie, les propriétés chimiques du composé peuvent être exploitées dans le développement de matériaux biosourcés ou comme élément constitutif de molécules bioactives plus complexes. Son rôle dans ce domaine est exploratoire mais prometteur pour les applications futures .
Mécanisme D'action
Mode of Action
Based on its structural similarity to other chlorinated aromatic compounds, it can be inferred that it might undergo electrophilic aromatic substitution . In this process, the compound forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton, yielding a substituted benzene ring .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,2,3,5-Tetrachloro-4-methylbenzene . For instance, its stability and reactivity can be affected by temperature, pH, and the presence of other chemicals. Furthermore, its lipophilic nature may cause it to bioaccumulate in fatty tissues, potentially leading to long-term health effects.
Propriétés
IUPAC Name |
1,2,3,5-tetrachloro-4-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c1-3-4(8)2-5(9)7(11)6(3)10/h2H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UURGNCIPRITNBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1Cl)Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870790 |
Source


|
| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
875-40-1 |
Source


|
| Record name | 1,2,3,5-Tetrachloro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50870790 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B106210.png)

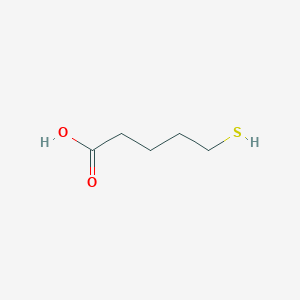
![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)
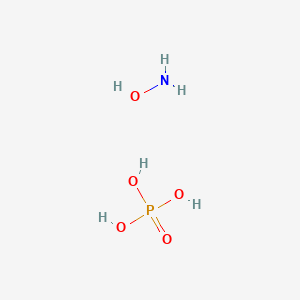
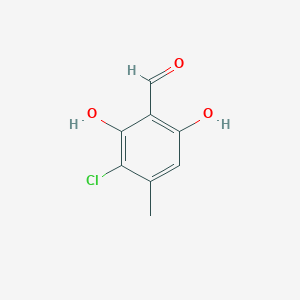
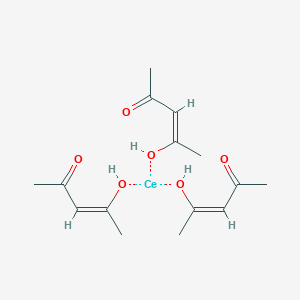
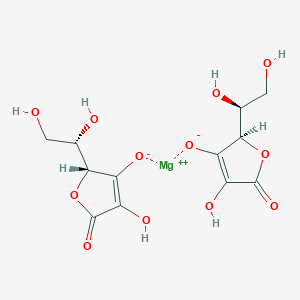
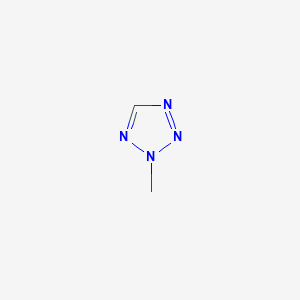
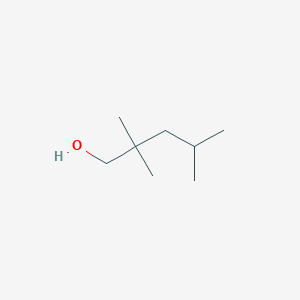
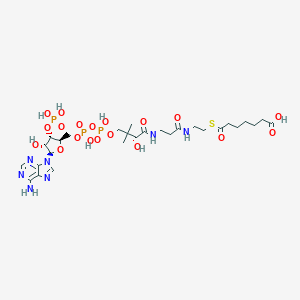
![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)
